molecular formula C23H17N3OS2 B2844559 N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide CAS No. 307510-68-5

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

Cat. No. B2844559
M. Wt: 415.53
InChI Key: AQYUTQCAEPITCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions . Another compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis . Another study reported the crystal structures of N-[(4-phenylthiazol-2-yl)-carbamothioyl]benzamide and N-{[4-(4-bromo-phenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-[(4-Cyanophenyl)carbamothioyl]benzamide has a molecular weight of 281.34 and a boiling point of 168-172°C .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Synthetic Approaches and Antibacterial Efficacy

Research has demonstrated the synthesis and characterization of benzamide derivatives, including N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, revealing their significant antimicrobial and antibacterial activity. For example, studies have synthesized novel benzamide derivatives and assessed their efficacy against both Gram-positive and Gram-negative bacteria. These derivatives have shown moderate to potent antibacterial activity, comparable to standard drugs, highlighting their potential as antibacterial agents. Such findings suggest the value of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide derivatives in developing new antibacterial therapies (Wanjari et al., 2021), (Belz et al., 2013).

Antifungal Activity

Synthesis and Antifungal Evaluation

The synthesis of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide derivatives has also been explored for antifungal applications. These studies have developed compounds with significant antifungal properties, indicating the broad-spectrum potential of these derivatives against various pathogens. This line of research is crucial for the development of new antifungal agents, especially given the rising resistance to existing treatments (Belz et al., 2013).

Synthetic and Structural Analysis

Molecular Design and Characterization

The structural and synthetic aspects of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide derivatives have been thoroughly investigated. These studies involve the design, synthesis, and detailed spectroscopic analysis of these compounds, providing insights into their chemical properties and potential applications in material science and as biochemical probes. Such research underscores the versatility of benzamide derivatives in various scientific domains, extending beyond their antimicrobial potential (Adam et al., 2016).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, the compound N-[(4-Cyanophenyl)carbamothioyl]benzamide has been assigned the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P271, and P280 .

Future Directions

The future directions for the study of similar compounds could include further investigation of their biological activities, such as their potential as elastase inhibitors, antioxidants, and DNA binding agents . Additionally, their potential applications in organocatalysis could be explored .

properties

IUPAC Name

N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYUTQCAEPITCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

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